molecular formula C5H3ClN2O B1344147 6-Chloropyridazine-3-carbaldehyde CAS No. 303085-53-2

6-Chloropyridazine-3-carbaldehyde

Cat. No. B1344147
CAS RN: 303085-53-2
M. Wt: 142.54 g/mol
InChI Key: YDHRPQYMQCOQQT-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-carbaldehyde (6-Cl-3-CA) is an organic compound belonging to the class of heterocyclic aldehydes. It is a colorless solid that is soluble in organic solvents. 6-Cl-3-CA is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of several heterocyclic compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloropyridazine-3-carbaldehyde has been employed as a precursor in the synthesis of novel heterocyclic compounds. For example, a study demonstrated the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. These intermediates were further utilized to synthesize chalcone analogues and dipyrazolopyridines, showcasing the compound's versatility in creating complex molecular architectures (Quiroga et al., 2010).

Methodological Development

A novel one-step synthesis method for this compound was reported, demonstrating an efficient route to obtain high-purity product at a high yield. This advancement in synthetic methodology can streamline research and development processes in chemistry and related fields (Lin Yuan-bin, 2007).

Antioxidative Activity Studies

Research involving the synthesis of rare earth complexes with ligands derived from this compound analogs has shown promising antioxidative activities. These studies not only contribute to the understanding of the chemical properties of these complexes but also open up potential applications in oxidative stress-related therapeutic areas (Li et al., 2007).

Corrosion Inhibition

Derivatives of 6-Chloropyridazine have been investigated for their potential as corrosion inhibitors, which is crucial for protecting metals in industrial applications. The study of these derivatives' interactions with metal surfaces can lead to the development of more effective and environmentally friendly corrosion protection strategies (Olasunkanmi et al., 2018).

Safety and Hazards

The safety information for 6-Chloropyridazine-3-carbaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

6-Chloropyridazine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to changes in cell survival and proliferation rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming covalent bonds with their active sites. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For instance, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress . Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes.

properties

IUPAC Name

6-chloropyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRPQYMQCOQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624921
Record name 6-Chloropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303085-53-2
Record name 6-Chloropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridazine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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